molecular formula C20H11BrO5 B2883194 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate CAS No. 622366-51-2

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate

Cat. No.: B2883194
CAS No.: 622366-51-2
M. Wt: 411.207
InChI Key: CYTWMUFZZCOHPT-ZDLGFXPLSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-hydroxy-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the furan ring and bromobenzoate group contributes to its biological activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various applications, including the production of polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate involves its interaction with specific molecular targets in the body. The furan ring and benzofuran moiety can interact with enzymes and receptors, modulating their activity. The bromobenzoate group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.

    Furan-2-carbaldehyde: A simpler furan derivative used as a starting material in the synthesis of more complex compounds.

    Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives with applications in polymer production.

Uniqueness

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is unique due to its combination of a furan ring, benzofuran moiety, and bromobenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)20(23)25-15-7-8-16-17(11-15)26-18(19(16)22)10-14-2-1-9-24-14/h1-11H/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTWMUFZZCOHPT-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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